5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxamide core, followed by the introduction of the thiazole and dichlorophenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenoxy group may enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bifenox: Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, used as a herbicide.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a dichlorophenoxy group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C16H12Cl2N2O3S |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-9-7-19-16(24-9)20-15(21)14-5-3-11(23-14)8-22-13-4-2-10(17)6-12(13)18/h2-7H,8H2,1H3,(H,19,20,21) |
InChI Key |
FGBXEROTPJQCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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